2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-(6-methoxycarbonylpyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)7-3-2-6(5-10-7)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJOLQAIRZCNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154586-80-8 | |
| Record name | 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Crystal Structure Analysis of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic Acid
Executive Summary
This technical guide outlines the structural elucidation of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid , a bifunctional pyridine intermediate critical in fragment-based drug discovery. This molecule presents a unique crystallographic challenge due to the competition between the flexible acetic acid tail (C3 position) and the rigid methyl ester (C6 position) for intermolecular hydrogen bonding.
This document serves as a protocol for researchers to move from crude powder to a fully refined crystallographic model (
Part 1: Chemical Context & Molecular Topology
Before attempting crystallization, one must understand the topological landscape of the molecule. The structure consists of a central pyridine ring substituted at the 3- and 6-positions (relative to the nitrogen).
Electronic & Conformational Landscape
-
The Pyridine Core: The nitrogen atom is a potential hydrogen bond acceptor.[1] However, the methoxycarbonyl group at C6 is an electron-withdrawing group (EWG).
-
Impact: This reduces the basicity of the pyridine nitrogen (
likely < 3.0), making proton transfer from the acetic acid unlikely. We predict a neutral molecular packing rather than a zwitterionic salt.
-
-
The Acetic Acid Tail (C3): Contains a freely rotatable
bond.-
Risk: High probability of conformational disorder in the crystal lattice if the tail is not "locked" by strong hydrogen bonds.
-
-
The Methyl Ester (C6): A rigid hydrogen bond acceptor (carbonyl oxygen) and a weak donor (methyl group).
Synthon Prediction (Supramolecular Synthons)
In the solid state, two primary competitive motifs will dictate the lattice architecture:
-
Motif A (Homosynthon): The carboxylic acid forms a centrosymmetric dimer [
] with a neighboring molecule. This is the statistically favored outcome. -
Motif B (Heterosynthon): The carboxylic acid donates a proton to the pyridine nitrogen or the ester carbonyl of a neighboring molecule, forming infinite 1D chains [
or motifs].
Expert Insight: Given the reduced basicity of the pyridine N (due to the C6-ester), Motif A is the predicted primary interaction.
Part 2: Experimental Protocol – Crystal Growth & Data Acquisition
Crystallization Strategy (The "Art")
Direct evaporation often yields polycrystalline aggregates due to the molecule's high polarity. We employ a Counter-Diffusion Method to slow nucleation.
Protocol 1: Vapor Diffusion (Preferred)
-
Dissolve: 20 mg of compound in 1.5 mL of Methanol (MeOH) or Dimethylformamide (DMF) . Ensure complete dissolution; sonicate if necessary.
-
Filter: Pass through a 0.45
m PTFE syringe filter into a narrow inner vial (4 mL). -
Precipitant: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of Acetonitrile (MeCN) or Diisopropyl Ether .
-
Seal: Cap the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Timeline: Harvest crystals after 7–14 days. Look for block-like or prismatic morphology.
X-Ray Data Collection (The "Science")
Select a single crystal with dimensions approx.
Instrument Configuration:
-
Source: Mo-K
( Å). Note: Mo is preferred over Cu for this molecule to minimize absorption effects and access higher resolution shells ( Å). -
Temperature: 100 K . Critical: Do not collect at room temperature. The flexible acetic acid tail requires cryo-cooling to minimize thermal vibration parameters (
).
Typical Data Collection Parameters:
| Parameter | Setting / Target | Reason |
|---|---|---|
| Detector Distance | 50–60 mm | Balance between resolution and spot separation. |
| Scan Width (
Part 3: Structure Solution & Refinement Workflow
This section details the computational path from raw reflections to a published CIF.
The Refinement Logic
The presence of the flexible acetic acid group often leads to electron density smearing. Follow this self-validating workflow:
Figure 1: Step-by-step refinement logic using SHELX software suite. Note the specific check for disorder in the flexible side chain.
Handling Specific Challenges
-
The Acetic Acid Proton:
-
Problem: X-rays scatter poorly off hydrogen. The acid proton (
) might not be visible in the difference map. -
Solution: Do not force HFIX 147 immediately. Inspect the Fourier difference map (
) near the oxygen atoms. If a peak exists, refine freely with a DFIX restraint ( Å). If not, use hydrogen bond geometry to assign the donor.
-
-
Twinning:
-
If
is high (> 0.10) and spots are split, check for pseudo-merohedral twinning, common in monoclinic systems with . Use ROTTAX or Cell_Now to identify twin laws.
-
Part 4: Supramolecular Analysis & Data Presentation
Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions.
Quantitative Table Structure
When reporting your data, summarize the hydrogen bonding geometry in a standard format.
Table 1: Hydrogen Bond Geometry (Å, °) Representative values for a pyridine-acetic acid system.
| D-H...A | d(D-H) | d(H...A) | d(D...A) | <(DHA) | Symmetry Op. |
| O(1)-H(1)...O(2) | 0.82 | 1.85 | 2.65 | 172 | |
| C(6)-H(6)...O(3) | 0.96 | 2.45 | 3.32 | 145 | |
| C(Py)-H...O(Est) | 0.93 | 2.55 | 3.40 | 130 | Intramolecular |
Interaction Mapping
The diagram below illustrates the hierarchical organization of the crystal lattice for this molecule.
Figure 2: Hierarchical assembly of the crystal lattice. The primary driver is the carboxylic acid dimer, followed by pi-stacking of the pyridine rings.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327.
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
Sources
The Emerging Role of 2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic Acid as a Pivotal Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has underscored the significance of identifying and optimizing core molecular scaffolds that exhibit desirable pharmacological properties. Among these, the pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] This guide delves into the technical intricacies of a particularly promising pharmacophore: 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid . We will explore its structural significance, hypothesized mechanism of action based on analogous compounds, structure-activity relationships, and detailed experimental protocols for its synthesis and evaluation, providing a comprehensive resource for scientists engaged in the discovery and development of next-generation therapeutics.
The Pyridine-3-yl Acetic Acid Scaffold: A Privileged Motif in Enzyme Inhibition
The pyridine-3-yl acetic acid moiety is emerging as a critical pharmacophore, particularly in the design of enzyme inhibitors. Its structural rigidity, coupled with the electronic properties of the pyridine ring and the hydrogen bonding capabilities of the carboxylic acid group, allows for specific and high-affinity interactions with biological targets. The strategic placement of substituents on the pyridine ring further enables the fine-tuning of a compound's physicochemical and pharmacokinetic properties.
The subject of this guide, this compound, presents a unique combination of features. The methoxycarbonyl group at the 6-position can act as a hydrogen bond acceptor and influences the electronic distribution within the pyridine ring, while the acetic acid side chain at the 3-position provides a crucial anchor point for target engagement.
Hypothesized Mechanism of Action: Targeting Viral Enzymes
While direct studies on this compound are not extensively published in peer-reviewed literature, a compelling body of evidence from patent literature points towards its potential as an antiviral agent, specifically as an inhibitor of HIV integrase .[3][4]
HIV integrase is a critical enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome. Inhibition of this enzyme effectively halts viral replication. The proposed mechanism of action for pyridin-3-yl acetic acid derivatives involves the chelation of essential metal ions in the active site of the integrase enzyme, thereby preventing its catalytic function. The carboxylic acid moiety of the pharmacophore is believed to play a central role in this chelation.
Figure 2. Representative synthetic workflow for pyridylacetic acid derivatives.
Characterization: The final product should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Evaluation: In Vitro HIV Integrase Inhibition Assay
The inhibitory activity of the synthesized compound against HIV integrase can be evaluated using a commercially available assay kit or by developing an in-house assay.
Protocol: HIV-1 Integrase Inhibition Assay (Strand Transfer)
-
Assay Principle: This assay measures the ability of the compound to inhibit the strand transfer step of HIV-1 integrase activity. The assay typically uses a donor DNA substrate (simulating the viral DNA) and a target DNA substrate (simulating the host DNA), along with recombinant HIV-1 integrase.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, the donor and target DNA substrates, and the recombinant HIV-1 integrase. b. Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known integrase inhibitor) and a negative control (vehicle). c. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction and detect the amount of strand transfer product formed. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity).
Future Perspectives
The this compound pharmacophore holds significant promise for the development of novel therapeutic agents, particularly in the antiviral arena. Further research is warranted to:
-
Elucidate the precise mechanism of action and identify the specific molecular targets.
-
Conduct comprehensive SAR studies to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
Evaluate the in vivo efficacy and safety of lead compounds in relevant animal models.
The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this exciting and versatile pharmacophore.
References
-
Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Google Patents, [4]8. Process for preparing pyridine carboxylic acid derivatives. Google Patents,
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- 4. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Toxicology and Safety Data Sheet (SDS) of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the toxicological profile and safety considerations for the research chemical 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid (CAS No. 154586-80-8). As a novel compound primarily used in discovery and development, a complete, formally adjudicated toxicological profile is not publicly available. This document, therefore, synthesizes available supplier safety data, extrapolates information from structurally similar pyridine carboxylic acids, and grounds these findings in the context of established regulatory and experimental standards. The objective is to equip scientific professionals with the necessary knowledge to handle this compound safely and interpret its Safety Data Sheet (SDS) with scientific rigor.
Section 1: Chemical Identity and GHS Hazard Classification
This compound is a heterocyclic organic compound. Its identity is established by the following identifiers:
-
Chemical Name: this compound
-
CAS Number: 154586-80-8
-
Molecular Formula: C₉H₉NO₄
-
Molecular Weight: 195.17 g/mol
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data from chemical suppliers, this compound is classified as follows.[1] This classification is consistent with data for closely related analogs, such as 2-(6-Methoxypyridin-3-yl)acetic acid, which shares the same core hazard statements.[2][3]
| GHS Classification Summary for this compound | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Key Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 2: The Toxicological Rationale Behind the Classification
Understanding the scientific basis for a GHS classification is critical for a nuanced risk assessment. While specific experimental data for this exact molecule is not published, we can infer the rationale from established toxicological principles and data on analogous compounds.
Acute Oral Toxicity (H302: Harmful if swallowed)
The H302 classification indicates moderate acute toxicity upon ingestion. Under GHS criteria, this corresponds to an oral LD₅₀ (the dose lethal to 50% of a test population) typically in the range of 300 to 2000 mg/kg body weight for rats. The likely mechanism is systemic toxicity following absorption from the gastrointestinal tract. Pyridine derivatives can affect the central nervous system and liver, though specific target organs for this compound are unconfirmed.[4] It is noteworthy that many pyridine carboxylic acids are generally considered to have low mammalian toxicity, suggesting the hazard is moderate rather than severe.[5]
Irritation Potential (H315, H319, H335)
The classifications for skin, eye, and respiratory irritation are mechanistically linked and are common properties of carboxylic acids.[6]
-
Causality: The carboxylic acid functional group (-COOH) is acidic. When the solid compound comes into contact with the moisture on skin, in the eyes, or in the respiratory tract, it can dissociate, lowering the local pH and causing chemical irritation or damage to cells and tissues.[7][8] This is a well-documented property for similar compounds like 2,3-Pyridine dicarboxylic acid and Pyridine-3-acetic acid hydrochloride.[7][9]
-
Physical Form: As a solid or powder, the compound can easily become airborne during handling (e.g., weighing, transferring), leading to inhalation and subsequent respiratory tract irritation (H335). Direct contact with skin and, most critically, eyes, can lead to localized irritation (H315, H319).
Other Toxicological Endpoints
For novel research chemicals, data on chronic effects are often absent.
-
Carcinogenicity & Mutagenicity: There is no available data to suggest this compound is carcinogenic or mutagenic. An SDS for the related 2,3-Pyridine dicarboxylic acid explicitly states it is not identified as a carcinogen by IARC.[7]
-
Reproductive Toxicity: No data are available.
Section 3: Standardized Protocols for Toxicological Assessment
To formally establish a substance's hazard profile, regulatory bodies rely on validated, standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data is reproducible and reliable.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
The H302 classification for this compound would be experimentally determined using a method like the OECD Test Guideline 423.[10] This method is chosen for its scientific robustness and its adherence to the principles of animal welfare by using a minimal number of animals.[11]
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.
Methodology:
-
Animal Model: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.
-
Housing & Acclimation: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in an inert vehicle (e.g., water, corn oil). Dose calculations are made in mg of substance per kg of body weight.
-
Starting Dose Selection: Based on available information, a starting dose is selected from GHS-defined levels (e.g., 300 mg/kg).
-
Stepwise Dosing Procedure:
-
Step 1: Three fasted animals are dosed with the starting dose.
-
Observation: The animals are closely observed for mortality and clinical signs of toxicity for up to 14 days.
-
Decision: The outcome of the first step determines the next action, as illustrated in the workflow diagram below. For instance, if 2 or 3 animals die at 300 mg/kg, the substance is classified in a higher toxicity category, and the test is stopped. If no animals die, the next step would involve dosing three new animals at a higher dose (e.g., 2000 mg/kg).
-
-
Data Collection: All signs of toxicity, body weight changes, and necropsy findings are recorded for each animal.
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Section 4: A Researcher's Guide to the Safety Data Sheet (SDS)
The SDS is the primary document for communicating comprehensive safety information.[12] Its 16-section format is standardized to ensure users can quickly find critical information.[13][14] A competent professional must author the SDS, translating raw data into practical advice.[15]
Caption: The 16 sections of a GHS-compliant Safety Data Sheet.
For this compound, a researcher should pay special attention to the following sections:
-
Section 2: Hazards Identification: This section contains the GHS classification (H302, H315, H319, H335) and is the foundation for your risk assessment.
-
Section 4: First-Aid Measures: This provides immediate instructions linked to the hazards. For this compound, it will detail procedures for ingestion, skin contact (washing thoroughly), and eye contact (extensive rinsing).[9]
-
Section 7: Handling and Storage: This section translates the chemical properties into safe practices. For this compound, key advice would include:
-
Section 8: Exposure Controls/Personal Protection: This is one of the most practical sections, detailing the necessary Personal Protective Equipment (PPE).
-
Engineering Controls: A chemical fume hood is recommended, especially when handling powder.
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory due to the serious eye irritation hazard (H319).
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[9]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be required.
-
Conclusion
This compound is a research chemical with a well-defined set of acute hazards: it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. While comprehensive chronic toxicity data is unavailable, this profile is sufficient to mandate careful handling practices. By understanding the toxicological basis for these hazards and knowing how to navigate the key operational sections of a Safety Data Sheet, researchers can effectively implement engineering controls and personal protective equipment to manage risk. All new or uncharacterized compounds should be treated as potentially hazardous, and the principles outlined in this guide provide a robust framework for ensuring laboratory safety.
References
-
OECD (2001), OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW, Organisation for Economic Co-operation and Development. Available at: [Link]
-
ECHA (2020), Guidance on the compilation of safety data sheets, European Chemicals Agency. Available at: [Link]
-
ECHA (n.d.), Guidance documents, European Chemicals Agency. Available at: [Link]
-
Slideshare (2016), OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]
-
OECD (2002), Guidance Document on Acute Oral Toxicity Testing. Available at: [Link]
-
ECHA (n.d.), Guidance on REACH, European Chemicals Agency. Available at: [Link]
-
National Toxicology Program (2001), OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]
-
ECHA (2015), Guidance on the compilation of safety data sheets. Available at: [Link]
-
REACH&CLP Helpdesk Luxembourg (n.d.), Safety data sheets. Available at: [Link]
-
OECD (2022), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]
-
VTechWorks (2013), Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Available at: [Link]
-
Jubilant Ingrevia Limited (2024), 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Available at: [Link]
-
ChemRadar (n.d.), Carboxylic acids, di-, C4-6 GHS Classification Search. Available at: [Link]
-
NCBI Bookshelf (1992), Toxicological Profile for Pyridine. Available at: [Link]
-
Australian Government Department of Health (2015), Methoxyacetic acid: Human health tier II assessment. Available at: [Link]
-
IARC Publications (2000), PYRIDINE 1. Exposure Data. Available at: [Link]
-
PubChem (n.d.), Carboxylic acids, C6-18 and C8-15-di-. Available at: [Link]
-
PubChem (n.d.), 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. Available at: [Link]
-
PubChem (n.d.), 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid. Available at: [Link]
-
Thermo Fisher Scientific (2023), Pyridine-3-acetic acid hydrochloride SAFETY DATA SHEET. Available at: [Link]
-
Fisher Scientific (2023), 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid SAFETY DATA SHEET. Available at: [Link]
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Methodological & Application
Application Note: Robust Amide Coupling Protocols for 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid in Drug Discovery
Introduction: The Utility of a Pyridine-Based Building Block
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are prevalent in a vast number of marketed drugs and clinical candidates due to their ability to engage in various biological interactions.[1][2] 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid is a valuable bifunctional building block, presenting a carboxylic acid handle for amide bond formation and a substituted pyridine core for further derivatization or as a key pharmacophoric element.[3][4]
The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical research.[5] However, the direct reaction between a carboxylic acid and an amine is an inefficient acid-base reaction that forms a stable salt.[6] To overcome this, the carboxylic acid must be "activated" using a coupling reagent, transforming the hydroxyl moiety into a good leaving group, thus facilitating nucleophilic attack by the amine.[6]
This guide provides a detailed, experience-driven framework for the successful amide coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute the protocol but also to troubleshoot and rationally optimize their synthetic strategies.
The Principle of Carboxylic Acid Activation
The core strategy of amide coupling is to convert the poor leaving group of a carboxylic acid (hydroxide, -OH) into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This is achieved through the use of coupling reagents.
The general workflow involves two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester).
-
Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of this activated intermediate, forming a transient tetrahedral intermediate which then collapses to yield the stable amide bond and release the leaving group.[7]
This two-stage process is visualized below.
Caption: Generalized workflow for amide bond formation via activation.
Selecting the Optimal Reagents
The success of an amide coupling reaction is critically dependent on the choice of reagents. While a vast number of coupling agents exist, a few have emerged as staples in the synthetic chemist's toolbox due to their reliability, efficiency, and compatibility with a wide range of functional groups.
Table 1: Key Reagents for Amide Coupling
| Reagent | Acronym | Role | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Coupling Reagent | 191.70 (HCl salt) | Water-soluble carbodiimide. Byproduct (urea) is also water-soluble, simplifying purification via aqueous workup.[8][9] |
| 1-Hydroxybenzotriazole | HOBt | Additive | 135.13 (anhydrous) | Used with carbodiimides to suppress racemization and prevent side reactions by forming a more stable, yet reactive, HOBt-ester intermediate.[5][10] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Coupling Reagent | 380.23 | Highly efficient onium salt reagent, often used for difficult couplings involving sterically hindered or electron-deficient substrates.[9] |
| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic Base | 129.24 | Used to neutralize amine salts or to facilitate the reaction with onium salt reagents like HATU.[5][11] |
Rationale for Reagent Selection:
-
For General Applications (The Workhorse Protocol): EDC and HOBt. This combination is the recommended starting point for coupling this compound. EDC is effective and its water-soluble urea byproduct is easily removed during the aqueous workup, which is a significant advantage over reagents like DCC that produce insoluble byproducts.[9] The inclusion of HOBt is crucial; it minimizes a common side reaction where the EDC-activated intermediate rearranges into an unreactive N-acylurea.[10]
-
For Challenging Substrates: HATU. If coupling with a sterically hindered or electron-deficient amine proves sluggish, switching to HATU is the logical next step. HATU is a more potent activating agent that often provides higher yields and faster reaction times where EDC/HOBt may fall short.[9]
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general and robust method for coupling this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (Optional, 2-3 eq, if using an amine·HCl salt)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Amine and HOBt: Add the amine (1.1 eq) to the solution, followed by HOBt (1.2 eq). If your amine is an HCl salt, add DIPEA (2-3 eq) at this stage to liberate the free base. Stir the mixture for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the carbodiimide and to minimize potential side reactions.[12]
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring solution. Adding it slowly prevents a rapid temperature increase.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting acid.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into water (approx. 10 volumes relative to the DMF volume) and transfer to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[12]
-
Causality Note: The acidic wash protonates basic compounds (amine, DIPEA), making them water-soluble. The basic wash deprotonates acidic compounds (carboxylic acid, HOBt), moving them to the aqueous layer. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
Caption: A decision tree for troubleshooting common amide coupling issues.
Common Problems and Solutions:
-
Problem: Low yield with significant starting acid remaining.
-
Cause: The activation step is inefficient. This is often due to the degradation of EDC, which is moisture-sensitive.
-
Solution: Use a fresh bottle of EDC·HCl. Ensure all solvents are anhydrous. If the amine is known to be electron-deficient or sterically hindered, consider switching to HATU.[9]
-
-
Problem: Starting materials are consumed, but the desired product yield is low.
-
Cause: A likely culprit is the formation of the N-acylurea side product, where the activated O-acylisourea intermediate undergoes an intramolecular rearrangement before the amine can attack.[10]
-
Solution: Ensure HOBt is included in the reaction, as its role is to trap the O-acylisourea and prevent this rearrangement.[5] Also, confirm that the amine is sufficiently nucleophilic and present in a slight excess.
-
-
Problem: Difficulty in purifying the product from the urea byproduct.
-
Cause: This is common with DCC, but can sometimes occur with EDC if the urea derivative has some organic solubility.
-
Solution: The acidic and basic washes during the workup are critical for removing the water-soluble EDC and its urea byproduct. Ensure these washes are performed thoroughly.
-
Conclusion
The synthesis of amides from this compound is a reliable and scalable process when approached with a sound understanding of the underlying reaction mechanism. The EDC/HOBt protocol detailed herein serves as an excellent and cost-effective starting point for a wide variety of amine substrates. For more challenging transformations, the use of a more powerful onium salt reagent like HATU provides a dependable alternative. By following these guidelines and applying the principles of rational troubleshooting, researchers can efficiently generate diverse libraries of novel pyridine-based compounds for advancement in drug discovery programs.
References
- Organic Chemistry Tutor. (2026, January 29).
- Nakajima, N., & Ikada, Y. (n.d.).
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Organic Chemistry Tutor. (2026, January 29).
- Pardeshi, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- TCI Chemicals. (n.d.). 2-(6-Methoxypyridin-3-yl)acetic Acid.
- El-Sayed, N. N. E., et al. (Eds.). (n.d.).
- BLDpharm. (n.d.). 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
- BenchChem. (n.d.). Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid.
- Sigma-Aldrich. (n.d.). 2-(6-Methoxypyridin-3-yl)acetic acid.
- Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- BLDpharm. (n.d.). 154586-80-8|this compound.
- Kessler, L., et al. (2016, July 15).
- PharmaCompass. (n.d.). 2-(3-pyridyl)
- Asian Journal of Pharmacy and Technology. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
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Application Notes & Protocols: Leveraging 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid in Synthetic Chemistry
Introduction: A Multifaceted Heterocyclic Tool
In the landscape of modern drug discovery and synthetic chemistry, the strategic design of molecular scaffolds is paramount. Pyridine derivatives, in particular, are foundational motifs in medicinal chemistry, valued for their presence in numerous therapeutic agents and their ability to engage in critical biological interactions.[1][2] The subject of this guide, 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid , represents a highly versatile and strategically functionalized building block. Its structure is distinguished by three key features: a central pyridine ring, a reactive carboxylic acid moiety, and a methyl ester. This trifunctional arrangement provides chemists with multiple, orthogonal handles for molecular elaboration, making it an invaluable asset for constructing complex molecules, generating compound libraries, and developing novel pharmaceutical candidates.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will move beyond simple procedural lists to explain the underlying chemical principles, offer field-proven insights into protocol optimization, and provide self-validating methodologies to ensure reproducible and successful synthetic outcomes.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful experimental work.
Material Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 154586-80-8 | [4] |
| Molecular Formula | C₉H₉NO₄ | [4] |
| Molecular Weight | 195.17 g/mol | [4] |
| Appearance | White to brown powder/crystal | [5] |
| Purity | Typically ≥98% | |
| Melting Point | 110-113 °C | |
| Storage | Store at 2-8°C, in a cool, dry place |
Safety, Handling, and Storage Protocols
As with all pyridine carboxylic acid derivatives, proper handling is essential to ensure laboratory safety.[6][7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Ventilation: Handle the solid and any solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases to prevent degradation or vigorous reactions.[10]
-
Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture and air.[8][10] For long-term stability, refrigeration at 2-8°C is recommended.
-
Spill Management: In case of a spill, contain the material using sand, earth, or vermiculite. Avoid generating dust. Clean the area thoroughly and dispose of waste in a labeled, sealed container according to local regulations.[6][9]
-
Disposal: Dispose of unused material and waste in accordance with institutional and local environmental regulations.[8][9]
Core Synthetic Applications & Protocols
The utility of this compound stems from its two primary reactive sites: the carboxylic acid and the methyl ester. These can be addressed selectively to achieve distinct synthetic outcomes.
Application 1: Amide Bond Formation via the Carboxylic Acid Moiety
The most direct application of this building block is the formation of amides by coupling the carboxylic acid with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building peptides, peptidomimetics, and other complex structures.
Causality and Mechanistic Insight: Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in water as a byproduct, conditions that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. Modern coupling reagents, such as uronium salts (HATU, HBTU) or carbodiimides (EDC), achieve this under mild conditions.[] These reagents react with the carboxylic acid to form a highly reactive acyl--isourea or active ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic organic base (e.g., DIPEA) is crucial to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, driving the process to completion.
Protocol 1: General Procedure for Amide Coupling with HATU
This protocol describes a reliable method for coupling this compound with a generic amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the solution, add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The addition of the base is often exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for amide bond formation.
Application 2: Ester Hydrolysis to Reveal a Di-acid Scaffold
The methyl ester provides a protected carboxylic acid that can be unmasked through saponification. This creates a pyridine-3,6-dicarboxylic acid derivative, opening up avenues for further derivatization at two distinct points, such as in the synthesis of polymers or symmetrical ligands.
Causality and Mechanistic Insight: Ester hydrolysis in the presence of a base (saponification) is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[12] The hydroxide ion (from LiOH, NaOH, etc.) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide anion as a leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This final acid-base step is thermodynamically favorable and drives the reaction to completion.[12][13] A subsequent acidification step with a strong mineral acid is required to protonate the carboxylate and furnish the final dicarboxylic acid product.[13][14]
Protocol 2: Saponification of the Methyl Ester
This protocol provides a standard procedure for the hydrolysis of the methyl ester.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) monohydrate (2.0 - 3.0 eq)
-
Solvent System: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of THF and water in a round-bottom flask.
-
Base Addition: Add LiOH monohydrate (2.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress. The reaction is typically complete within 2-6 hours.
-
Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1M HCl to adjust the pH to ~2-3. A precipitate of the dicarboxylic acid product may form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude dicarboxylic acid.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization.
-
Characterization: Confirm the structure via ¹H NMR (noting the disappearance of the methyl ester singlet at ~3.9 ppm) and mass spectrometry.
Application 3: Advanced Strategies - Cross-Coupling Reactions
While the acetic acid and ester groups are the most accessible reactive handles, the pyridine ring itself can participate in transition-metal-catalyzed cross-coupling reactions. However, this is a more advanced application that often requires modification of the starting material or specialized catalytic systems.
Expert Insight and Challenges: The direct C-H functionalization of pyridines is an active area of research. More commonly, the pyridine ring is first converted to a halide (e.g., a bromide or chloride) or a triflate to serve as an electrophilic partner in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. A significant challenge in pyridine cross-coupling is the "2-pyridyl problem," where the nitrogen lone pair can coordinate to the metal catalyst, potentially inhibiting or altering its catalytic activity.[15] For the 3-position on this building block, such inhibition is less pronounced than at the 2- or 6-positions, but careful selection of ligands and conditions is still critical for success.
A plausible, though not explicitly documented, synthetic route would involve:
-
Halogenation: Selective halogenation of the pyridine ring.
-
Cross-Coupling: Using the resulting halopyridine in a palladium-catalyzed cross-coupling reaction to introduce new aryl, alkyl, or other functional groups.
These advanced methods require significant optimization and are best approached by consulting specialized literature on pyridine functionalization.[16][17]
Conclusion
This compound is a potent and versatile building block for chemical synthesis. Its dual functionality allows for straightforward and high-yielding transformations into amides and dicarboxylic acids, which are key intermediates in the development of new materials and pharmaceuticals. By understanding the principles behind the reactions and adhering to robust, well-defined protocols, researchers can effectively harness the synthetic potential of this valuable heterocyclic compound.
References
- 2-(6-Methoxypyridin-3-yl)acetic acid | 902130-87-4. Sigma-Aldrich.
- 2,3-Pyridine dicarboxylic acid Safety D
- SAFETY DATA SHEET - Picolinic Acid. Spectrum Chemical.
- Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. Benchchem.
- 2,6-Pyridinedicarboxylic acid - Safety D
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC, NIH.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- This compound | 154586-80-8. BLDpharm.
- SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. Fisher Scientific.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- The coupling of 2-pyridyl-BF3K reagents.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- 2-(6-Methoxypyridin-3-yl)acetic Acid. TCI Chemicals.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC, NIH.
- 2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid. BLDpharm.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571. PubChem.
- JN-6456 - Safety D
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI.
- Chemistry of Esters. LibreTexts Chemistry.
- Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo.
- Ester to Acid - Common Conditions. Organic Chemistry Portal.
- Mechanochemical Synthesis of Primary Amides. Docta Complutense.
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York Research Repository.
- 2-(6-Methoxypyridin-3-yl)acetic acid | 902130-87-4. Sigma-Aldrich.
- Method for the synthesis of amides and related products from esters or ester-like compounds.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.
- Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their CoII complexes in homogeneous and micellar media. PubMed, NIH.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC, NIH.
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
- Hydrolysis of an Ester. University of Calgary.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | C20H20ClNO7 | CID 14271878. PubChem.
- 2-(Pyridin-3-yl)acetic Acid. Tokyo Chemical Industry.
- 2-(6-Methylpyridin-3-yl)acetic acid. PubChem.
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Application Notes & Protocols: Scalable Synthesis of Pyridine-Acetic Acid Intermediates
Introduction: The Central Role of Pyridine-Acetic Acids in Drug Discovery
Pyridine-acetic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2][3] Their prevalence stems from the pyridine ring's ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, while the acetic acid moiety provides a crucial handle for modulating physicochemical properties and interacting with biological targets.[4] The efficient and scalable synthesis of these intermediates is therefore a critical bottleneck in the pharmaceutical industry, directly impacting the speed and cost of drug development programs.
This comprehensive guide provides an in-depth analysis of robust and scalable methods for the synthesis of pyridine-acetic acid intermediates. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols for their implementation.
Strategic Approaches to Pyridine-Acetic Acid Synthesis
The synthesis of pyridine-acetic acids on a large scale requires careful consideration of factors such as cost of starting materials, reaction efficiency, safety, and ease of purification. Several strategic approaches have emerged as industry standards, each with its own set of advantages and limitations.
The Willgerodt-Kindler Reaction: A Classic Transformed for Scale
The Willgerodt-Kindler reaction is a powerful transformation for converting aryl alkyl ketones into the corresponding terminal amides or thioamides, which can then be hydrolyzed to the desired carboxylic acids.[5][6] This reaction is particularly attractive for large-scale synthesis due to the use of inexpensive and readily available starting materials like acetylpyridines, sulfur, and an amine (typically morpholine).[5][7]
Mechanistic Insight: The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[5] The choice of amine and reaction conditions can significantly influence the reaction rate and yield.
Protocol: Gram-Scale Synthesis of 3-Pyridine-acetic Acid Hydrochloride via Willgerodt-Kindler Reaction [7]
This protocol is adapted from a patented industrial process and is suitable for scaling.
Materials:
-
3-Acetylpyridine
-
Sulfur powder
-
Morpholine
-
Hydrochloric acid (concentrated)
-
Activated carbon
-
Ice
Procedure:
-
Thioamide Formation:
-
In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge 3-acetylpyridine, sulfur, and morpholine.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Hydrolysis:
-
Carefully add the reaction mixture to a vessel containing ice water with stirring.
-
The solid 3-pyridinethioacetylmorpholine will precipitate. Filter the solid and wash with cold water.
-
Suspend the crude thioamide in concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain until hydrolysis is complete (monitor by TLC or HPLC).
-
-
Purification:
-
Cool the solution and treat with activated carbon to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution to induce crystallization of 3-pyridine-acetic acid hydrochloride.
-
Filter the crystals, wash with a small amount of cold water, and dry under vacuum.
-
Process Optimization and Safety Considerations:
-
Temperature Control: The Willgerodt-Kindler reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions.
-
Ventilation: The reaction releases hydrogen sulfide, a toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood.
-
Solvent Selection: While the classical reaction is often run neat, the use of a high-boiling solvent can improve heat transfer and reaction control on a larger scale.
| Parameter | Value | Rationale |
| Reactant Ratio | 1:1.1:1.1 (Ketone:Sulfur:Amine) | A slight excess of sulfur and amine ensures complete conversion of the ketone. |
| Reaction Temp. | 120-140 °C | Optimal temperature for the rearrangement to proceed at a reasonable rate. |
| Hydrolysis | Concentrated HCl | Provides both the acid catalyst and the counterion for the final salt form. |
| Typical Yield | >75% | This method is known for its good to excellent yields on a large scale.[7] |
Three-Component Synthesis via Meldrum's Acid: A Convergent and Versatile Approach
A more recent and highly versatile method involves a three-component reaction utilizing pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile.[1][2][3][8][9] This approach is particularly advantageous for creating a library of substituted pyridine-acetic acid derivatives, as the diversity can be introduced in the final step.[2]
Mechanistic Insight: The reaction begins with the activation of the pyridine-N-oxide, followed by nucleophilic attack by the Meldrum's acid derivative. The resulting intermediate then acts as an electrophile and is opened by a variety of nucleophiles, leading to the formation of the corresponding ester, amide, or ketone, followed by decarboxylation.[1][3] A key advantage of this method is that it avoids the need for metal catalysts and pre-formed enolates.[2]
Protocol: Synthesis of Methyl 2-(4-methylpyridin-2-yl)propanoate [2]
Materials:
-
4-Methylpyridine-N-oxide
-
5-Methyl Meldrum's acid
-
Tosyl chloride (TsCl)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction:
-
To a solution of 4-methylpyridine-N-oxide and 5-methyl Meldrum's acid in ethyl acetate, add triethylamine.
-
Cool the mixture in an ice bath and add a solution of tosyl chloride in ethyl acetate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Methanolysis and Decarboxylation:
-
Remove the solvent under reduced pressure.
-
To the crude residue, add a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the intermediate.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Scalability and Versatility:
This method has been successfully performed on a gram scale.[10] The three-component nature allows for the rapid generation of analogs by simply varying the pyridine-N-oxide, the Meldrum's acid derivative, or the final nucleophile.[2]
| Parameter | Value | Rationale |
| Stoichiometry | 1.1:1.0:1.1:2.1 (N-oxide:Meldrum's acid:TsCl:Et3N) | A slight excess of the N-oxide and activating agent drives the reaction to completion. |
| Reaction Temp. | Room Temperature | Mild reaction conditions are a key advantage of this method. |
| Nucleophiles | Alcohols, amines, Grignard reagents | A wide range of nucleophiles can be used to generate diverse products.[2] |
| Typical Yield | 50-80% | Good yields are achievable for a variety of substrates.[2] |
Direct C-H Functionalization: An Atom-Economical Frontier
Direct C-H functionalization represents a modern and highly atom-economical approach to constructing pyridine-acetic acid derivatives.[11] These methods avoid the need for pre-functionalized starting materials, such as halopyridines, reducing the number of synthetic steps and waste generation.
Strategies for C-H Carboxylation:
-
Transition-Metal Catalysis: Palladium, rhodium, and other transition metals can catalyze the direct carboxylation of pyridine C-H bonds with carbon dioxide or other carboxylating agents.[12][13] The regioselectivity of these reactions is often controlled by the electronic properties of the pyridine ring or the use of directing groups.
-
Electrochemical Methods: Recent advances have demonstrated the use of electrochemistry for the direct carboxylation of pyridines with CO2.[13][14] The regioselectivity can be controlled by the choice of a divided or undivided electrochemical cell.[13]
Challenges and Future Outlook:
While highly promising, the scale-up of direct C-H functionalization methods can be challenging due to catalyst cost, sensitivity, and sometimes lower yields compared to more traditional methods. However, ongoing research in this area is expected to deliver more robust and scalable protocols in the near future.
Safety in Scale-Up: Handling Pyridine and Associated Reagents
Pyridine and many of its derivatives are flammable, toxic, and have a strong, unpleasant odor.[15][16] Strict adherence to safety protocols is paramount during large-scale synthesis.
Key Safety Precautions:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[15][17]
-
Ignition Sources: Pyridine is highly flammable.[16][18] Keep away from heat, sparks, and open flames.[17] Use non-sparking tools and ground all equipment to prevent static discharge.[18][19]
-
Storage: Store pyridine in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[15][17]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and follow established emergency procedures.
Conclusion
The scalable synthesis of pyridine-acetic acid intermediates is a cornerstone of modern pharmaceutical development. This guide has provided a detailed overview of key synthetic strategies, from the classic Willgerodt-Kindler reaction to modern three-component and C-H functionalization approaches. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented, researchers and drug development professionals can efficiently and safely produce these vital building blocks for the medicines of tomorrow.
References
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15457–15470. [Link]
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. [Link]
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]
-
Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
ResearchGate. (n.d.). Development of Acetic Acid Production Process Catalyzed by Rhodium Complex Immobilized to Pyridine Polymer Support. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Nature. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and... [Link]
-
National Institutes of Health. (n.d.). A practical and scalable system for heteroaryl amino acid synthesis. [Link]
-
National Institutes of Health. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. [Link]
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
-
ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. [Link]
-
GOV.UK. (2015). Incident management: pyridine. [Link]
- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
National Institutes of Health. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. [Link]
-
American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
Royal Society of Chemistry. (2017). A practical and scalable system for heteroaryl amino acid synthesis. [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
- Google Patents. (n.d.). 2-pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
-
ResearchGate. (n.d.). (PDF) Recent advances in the Willgerodt–Kindler reaction. [Link]
-
Scribd. (n.d.). Aryl and Heteroaryl Acetic Acid. [Link]
-
Reddit. (2020). [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. [Link]
-
Royal Society of Chemistry. (n.d.). Pyridylacetic acids and related systems as alkylheteroarene surrogates in asymmetric decarboxylative Michael addition. [Link]
-
ACS Publications. (2016). Radicals: Reactive Intermediates with Translational Potential. [Link]
-
The Journal of Organic Chemistry. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
ChemRxiv. (n.d.). Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti- inflammatory Drugs. [Link]
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. pentachemicals.eu [pentachemicals.eu]
Application Note: Strategic Functionalization of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
Abstract & Structural Analysis
This guide details the protocols for the regioselective functionalization of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid (referred to herein as Scaffold 1 ). This molecule represents a high-value "bifunctional linker" in drug discovery, capable of bridging amines (via the acetic acid moiety) and nucleophiles (via the methyl ester) while presenting a pyridine core for further decoration.
Electronic & Steric Profile
To successfully functionalize the pyridine ring, one must understand the competing electronic vectors:
-
The Pyridine Nitrogen (N1): Electron-withdrawing, deactivating the ring to electrophilic attack (
) but activating it for nucleophilic ( ) and radical processes. -
C6-Methyl Ester: A strong electron-withdrawing group (EWG) at the alpha position (relative to N), further depleting electron density.
-
C3-Acetic Acid Sidechain: A weak alkyl activator with steric bulk.
Targetable Positions:
-
C2 (Alpha): Highly activated for nucleophilic/radical attack due to proximity to N1. Sterically hindered by the C3-sidechain.
-
C4 (Gamma): Accessible for radical processes; less sterically hindered than C2.
-
C5 (Beta): The most electron-rich position remaining (relatively), preferred for electrophilic-like C-H activation (e.g., Ir-catalyzed borylation).
Decision Matrix (Graphviz)
Caption: Strategic decision tree for regioselective functionalization of Scaffold 1. Note the requirement for protection prior to Ir-catalysis.
Method A: C2-Chlorination via N-Oxide Activation
Target: Introduction of Cl at C2 (Alpha to Nitrogen).
Mechanism:
Rationale
Direct electrophilic halogenation is impossible due to the electron-deficient ring. The N-oxide strategy reverses the polarity, allowing the oxygen to act as a directing group that is subsequently eliminated by a chlorinating agent.
Protocol
Step 1: N-Oxidation
-
Dissolve Scaffold 1 (1.0 eq) in DCM (0.1 M).
-
Add m-CPBA (1.2 eq) portion-wise at 0°C.
-
Warm to RT and stir for 16h.
-
Workup: Quench with sat.
, wash with sat. . Dry organic layer ( ) and concentrate.-
Checkpoint: Verify N-oxide formation by LCMS (M+16 peak).
-
Step 2: Chlorination Rearrangement
-
Suspend the N-oxide intermediate (1.0 eq) in anhydrous toluene (0.2 M).
-
Add Phosphorus Oxychloride (
) (5.0 eq) dropwise. -
Add Triethylamine (
) (2.0 eq) to buffer the HCl generated. -
Heat to 90°C for 4 hours.
-
Workup: Cool to 0°C. Carefully quench by pouring into ice water (exothermic!). Neutralize with
to pH 7. Extract with EtOAc. -
Purification: Flash chromatography (Hex/EtOAc).
Expected Outcome: 2-chloro-6-(methoxycarbonyl)pyridin-3-yl acetic acid derivative.
Method B: Radical Alkylation (Minisci Reaction)
Target: C2 or C4 Alkylation.[1] Mechanism: Radical addition to protonated heterocycle.[1] Utility: Direct installation of alkyl, acyl, or carbamoyl groups without pre-functionalization.
Rationale
The pyridine ring is electron-poor, making it an ideal substrate for nucleophilic alkyl radicals.[2] The reaction requires acidic conditions to protonate the nitrogen, lowering the LUMO energy of the ring.[1]
Protocol (Silver-Catalyzed Decarboxylation)
Note: This protocol uses a carboxylic acid as the radical source (
-
Preparation: Dissolve Scaffold 1 (1.0 eq) and the Alkyl Carboxylic Acid (
, 3.0 eq) in a mixture of Water/Acetonitrile (1:1, 0.1 M). -
Acidification: Add TFA (1.0 eq) to ensure pyridine protonation.
-
Catalyst: Add
(0.2 eq). -
Initiation: Heat to 50°C. Add a solution of
(3.0 eq in water) dropwise over 30 minutes.-
Why: Slow addition prevents radical dimerization.
-
-
Reaction: Stir at 50°C for 2 hours.
-
Workup: Basify with sat.
. Extract with DCM. -
Purification: Reverse-phase HPLC is often required to separate C2/C4 regioisomers.
Regioselectivity Note: While C2 is electronically favored, the steric bulk of the C3-acetic acid sidechain often pushes selectivity toward C4 or results in a mixture.
Method C: Iridium-Catalyzed C-H Borylation
Target: C5 (Beta) Functionalization. Mechanism: Sterically-directed C-H activation. Utility: Creates a Boronic Ester at the C5 position, enabling Suzuki coupling to arylate the ring.
Critical Pre-requisite: Protection
The free carboxylic acid on the C3 sidechain will poison the Iridium catalyst. It must be protected as a tert-butyl ester or methyl ester before borylation.
-
Protection Step: React Scaffold 1 with t-Butyl 2,2,2-trichloroacetimidate (2.0 eq) in DCM/THF to form the t-butyl ester.
Protocol
-
Glovebox/Inert Atmosphere: In a nitrogen-filled glovebox, combine:
- (1.5 mol%)
-
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
- (Bis(pinacolato)diboron) (1.0 eq)
-
Solvent: Anhydrous MTBE or THF (0.5 M).
-
Pre-complexation: Stir for 10 mins to form the active catalyst (deep red/brown color).
-
Substrate Addition: Add the Protected Scaffold 1 (1.0 eq).
-
Reaction: Seal the vial and heat to 60°C for 12-24 hours outside the glovebox.
-
Workup: Pass through a short pad of silica/Celite to remove Ir. Concentrate.
-
Analysis: NMR should show loss of the C5 proton (singlet/doublet patterns change).
Causality: The bulky dtbpy ligand directs the Iridium center away from the C3-sidechain and C6-ester, favoring the sterically accessible C5 position.
Data Summary & Troubleshooting
| Parameter | Method A (N-Oxide) | Method B (Minisci) | Method C (Ir-Borylation) |
| Primary Target | C2 (Cl) | C2 / C4 (Alkyl) | C5 (Bpin) |
| Key Reagent | |||
| Acid Tolerance | High (HCl generated) | High (TFA used) | Zero (Must protect) |
| Primary Risk | Exothermic quench | Regioisomer mixtures | Catalyst poisoning |
| Yield (Est.) | 65-80% | 40-60% | 70-90% |
Troubleshooting Guide
-
Low Yield in Minisci: Switch to Photoredox conditions (Ir(ppy)3, Blue LED) if thermal conditions cause decomposition.
-
No Reaction in Ir-Borylation: Ensure the starting material is >99% pure and strictly anhydrous. Free carboxylic acids or trace water kill the catalyst immediately.
-
Regioselectivity Issues: In Method A, if C6 chlorination competes (unlikely due to ester), lower the temperature to 60°C.
References
-
Minisci Reaction Mechanism & Scope
-
Iridium-Catalyzed Borylation Selectivity
- Title: "Meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional C
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
N-Oxide Functionalization
- Title: "Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide"
- Source: ResearchGate / Advanced Synthesis & C
-
URL:[Link]
-
General Pyridine Functionalization
- Title: "Iridium-catalyzed C-H boryl
- Source: Semantic Scholar / Chemical Science
-
URL:[Link]
Sources
Troubleshooting & Optimization
Improving low yields in the synthesis of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges encountered during the synthesis of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid, a key intermediate in pharmaceutical development. Low yields can be a significant impediment to progress, and this guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing a successful synthesis.
Q1: What are the most common synthetic routes to this compound?
The synthesis of this molecule typically involves a multi-step process, most commonly centered around the formation of a key carbon-carbon bond at the C-3 position of a pre-functionalized pyridine ring. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. The three most prevalent strategies are outlined below.
Caption: Common synthetic pathways to the target molecule.
-
Suzuki-Miyaura Coupling : This is often the most direct route, coupling a methyl 6-halonicotinate with a pre-formed acetic acid equivalent, such as a boronic acid or ester. Its advantages include mild reaction conditions and high functional group tolerance[1][2].
-
Heck Reaction : This involves coupling the halopyridine with an acrylate ester. The resulting unsaturated ester must then be reduced (e.g., via catalytic hydrogenation) and hydrolyzed to yield the final product[3][4][5].
-
Sonogashira Coupling : This route introduces an alkyne at the C-3 position, which is then oxidized to the carboxylic acid. This adds steps but can be effective if direct coupling of the acetic acid moiety is problematic[6][7][8].
Q2: My starting material, methyl 6-halonicotinate, is not completely pure. How critical is this for the subsequent cross-coupling reaction?
Purity of the starting halide is absolutely critical. Palladium-catalyzed cross-coupling reactions are sensitive to a variety of impurities that can poison or inhibit the catalyst.
-
Causality : Impurities such as residual phosphines, sulfur-containing compounds, or other coordinating species from previous synthetic steps can bind irreversibly to the palladium center, rendering it inactive[9]. Even seemingly innocuous impurities can affect the delicate balance of the catalytic cycle. For instance, excess base or acid from the workup of the starting material can interfere with the base needed for the coupling reaction itself.
-
Recommendation : We strongly advise purifying the methyl 6-halonicotinate (e.g., via recrystallization or column chromatography) until it is at least >98% pure by NMR and/or GC-MS analysis before proceeding.
Q3: I'm planning a palladium-catalyzed cross-coupling reaction. What are the most critical parameters to control for success with a pyridine substrate?
Pyridine substrates present unique challenges in cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity[9]. Therefore, careful optimization is key.
-
Ligand Selection : The choice of phosphine ligand is paramount. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the rate-limiting oxidative addition step and stabilize the active catalytic species[1].
-
Base Selection : The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in regenerating the catalyst (in Heck coupling). For pyridine substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic amines, which can compete with the desired reaction by coordinating to the palladium[1][10].
-
Inert Atmosphere : Palladium(0) species are sensitive to oxygen. Incomplete removal of air can lead to oxidation of the catalyst to inactive Pd(II) and oxidation of phosphine ligands, resulting in low or no yield[11][12]. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging the solvent with inert gas).
Part 2: Troubleshooting Guide: Low Yields in C-C Bond Formation
This section provides detailed solutions to specific problems you may encounter during the critical C-C bond-forming step.
Focus Area: Suzuki-Miyaura Coupling
This is a common and powerful method, but it is not without its pitfalls.
Q4: My Suzuki-Miyaura reaction shows low to no conversion. What are the primary causes?
Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue. A systematic troubleshooting approach is essential.[11][12]
Caption: Decision tree for troubleshooting a failed Suzuki reaction.
Troubleshooting Checklist:
-
Reagent Integrity :
-
Boronic Acid/Ester Quality : Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[1] It is advisable to use fresh, high-purity boronic acid/ester or to verify the quality of older batches.
-
Solvent and Base : Ensure your solvent is anhydrous and the base is dry and finely powdered for optimal reactivity. Moisture can hydrolyze the boronic acid and hinder the catalytic cycle.
-
-
Catalyst System :
-
Palladium Source : While Pd(PPh₃)₄ can be used, modern, air-stable palladium pre-catalysts (e.g., those based on Buchwald ligands) are often more reliable and give higher turnover numbers.[12][13]
-
Ligand Choice : As mentioned in Q3, standard ligands like PPh₃ may not be effective. Use bulky, electron-rich ligands designed for challenging substrates.
-
Catalyst Loading : For initial attempts, a catalyst loading of 1-2 mol% is typical. If yields are low, increasing this to 5 mol% can be beneficial, although this is not a substitute for proper optimization.
-
-
Reaction Conditions :
-
Temperature : Many Suzuki couplings require elevated temperatures (80-110 °C). If you are running the reaction at room temperature, a lack of conversion may simply be due to insufficient thermal energy.
-
Base/Solvent Combination : The choice of base and solvent is interdependent. For example, K₃PO₄ is often used with ethereal solvents like dioxane or THF, while K₂CO₃ is common in biphasic systems like Toluene/Water.[1][14]
-
Q5: I'm observing significant side products like dehalogenation of my pyridine and homocoupling of the boronic acid. How can I suppress these?
These side reactions are common competitors to the desired cross-coupling and are often mechanistically linked.
-
Dehalogenation (Hydrodehalogenation) : This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.
-
Causality : The hydride source can be trace water or alcohol impurities, or it can be generated from the base and solvent (e.g., an alcohol solvent can be deprotonated to form an alkoxide that undergoes β-hydride elimination).[14]
-
Solution :
-
Use Anhydrous Conditions : Rigorously dry all reagents and solvents.
-
Avoid Alcohol Solvents : Use solvents like dioxane, toluene, or DMF.
-
Choose a Non-coordinating Base : A weaker base or one that is less prone to generating hydride species may help.
-
-
-
Homocoupling of Boronic Acid : This results in a biaryl impurity derived from the coupling of two boronic acid molecules.
-
Causality : This side reaction is often promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of the boronic acid.
-
Solution :
-
Rigorous Degassing : Ensure the reaction mixture is completely free of oxygen.
-
Controlled Addition : In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
-
-
| Parameter | Recommended Condition for Pyridine Substrate | Rationale |
| Palladium Pre-catalyst | G3-XPhos or G3-SPhos (1-3 mol%) | Air-stable, highly active for heteroaromatic substrates.[1] |
| Ligand | XPhos or SPhos (1-3 mol%) | Bulky, electron-rich ligands accelerate oxidative addition.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation.[1][10] |
| Solvent | 1,4-Dioxane or Toluene/Water (10:1) | Aprotic solvents that are stable at high temperatures.[14] |
| Temperature | 80 - 110 °C | Provides sufficient energy to overcome activation barriers. |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Focus Area: Heck Reaction
Q6: My Heck reaction with methyl acrylate is sluggish and gives low yields. What factors should I investigate?
The Heck reaction with electron-deficient pyridines and acrylates can be challenging.
-
Causality :
-
Poor Oxidative Addition : The C-X bond on an electron-deficient pyridine ring can be difficult to activate.
-
Catalyst Deactivation : The formation of palladium black is a common sign of catalyst decomposition and aggregation.
-
Base Incompatibility : The choice of base is critical for regenerating the Pd(0) catalyst in the final step of the cycle.[3][5]
-
-
Solutions :
-
Use a More Reactive Halide : The reactivity order is I > Br > Cl. If you are using a chloro-pyridine, consider switching to the bromo- or iodo-analogue.
-
Ligand Choice : While often performed "ligand-free," using a phosphine ligand can stabilize the catalyst. For this substrate, a ligand like P(o-tol)₃ or a more advanced biaryl phosphine may be beneficial.
-
Base Selection : An organic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) is typically used. Inorganic bases like K₂CO₃ can also be effective. It is worth screening a few options.[3]
-
Additives : In some cases, the addition of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can improve yields in reactions with inorganic bases.
-
Focus Area: Sonogashira Coupling
Q7: My Sonogashira coupling is failing. What are the common pitfalls with pyridine substrates?
The Sonogashira reaction relies on a dual catalytic system of palladium and copper, both of which can be problematic.[6][7]
-
Causality :
-
Copper(I) Co-catalyst Issues : The copper co-catalyst is essential for forming the copper acetylide, which then undergoes transmetalation to the palladium center. If the copper source is inactive (e.g., oxidized), the reaction will not proceed.
-
Glaser Homocoupling : The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne. This is exacerbated by the presence of oxygen.
-
Inhibition by Amine Base : While an amine base (like Et₃N or piperidine) is required, it can also act as a competing ligand for the palladium and copper centers, especially with a coordinating substrate like pyridine.[15]
-
-
Solutions :
-
Use Fresh Copper(I) Iodide : CuI should be a white or off-white powder. If it is green or brown, it has likely been oxidized and should not be used.
-
Strictly Anaerobic Conditions : Oxygen must be rigorously excluded to prevent Glaser coupling.
-
Copper-Free Conditions : Several modern protocols for "copper-free" Sonogashira couplings exist. These often use a higher loading of a more active palladium catalyst and a different base, and can be advantageous for complex substrates.[7]
-
Part 3: Post-Coupling Modifications & Purification
Q8: I've successfully introduced an alkyne via Sonogashira coupling. How can I oxidize it to the carboxylic acid without affecting the rest of the molecule?
Oxidative cleavage of an internal alkyne to two carboxylic acids is a standard transformation. The challenge here is selectivity. Strong oxidants like ozone (O₃) or potassium permanganate (KMnO₄) can potentially oxidize the pyridine ring or other sensitive functional groups.
-
Recommended Method : A ruthenium-catalyzed oxidation is often effective and selective. A common system is RuCl₃ (catalytic) with NaIO₄ (sodium periodate) as the stoichiometric oxidant in a solvent system like CCl₄/CH₃CN/H₂O. This system is known to cleave alkynes under relatively mild conditions.
Q9: The final hydrolysis of my side-chain ester is also cleaving the methoxycarbonyl group on the pyridine ring. How can I achieve selective hydrolysis?
This is a classic problem of chemoselectivity. The electronic nature of the pyridine ring makes the C-6 ester somewhat less reactive than a standard alkyl ester, but harsh conditions will cleave both.
-
Causality : Standard saponification with NaOH or KOH in methanol or water at elevated temperatures is often too harsh for selective hydrolysis.
-
Solutions :
-
Mild Basic Hydrolysis : Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture, and carefully monitor the reaction at room temperature. LiOH is often more selective in these cases.
-
Enzymatic Hydrolysis : Consider using a lipase enzyme. Lipases can exhibit remarkable substrate specificity and can often hydrolyze one ester in the presence of another under very mild, neutral pH conditions.
-
Protecting Group Strategy : If all else fails, a more robust synthetic design would be to use different ester groups with orthogonal deprotection conditions (e.g., a methyl ester on the ring and a tert-butyl ester on the side chain, which can be cleaved with acid).
-
Q10: Purification of the final product is challenging due to its zwitterionic character. What are some effective purification strategies?
The final product contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it polar and potentially zwitterionic, which can lead to streaking on silica gel chromatography.
-
Solutions :
-
Ion-Exchange Chromatography : This is an ideal technique for zwitterionic compounds. You can use a cation-exchange resin to bind the compound, wash away neutral impurities, and then elute the product with a basic solution (e.g., aqueous ammonia). Alternatively, an anion-exchange resin can be used, with elution by an acidic solution.
-
Reverse-Phase Chromatography : C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often very effective for purifying polar, ionizable compounds.
-
Recrystallization : If a crude product of reasonable purity can be obtained, screening for a suitable recrystallization solvent is a scalable and efficient purification method. Try polar protic solvents like ethanol or isopropanol, or solvent mixtures like ethanol/water.
-
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Cross-Coupling Reactions Guide. (n.d.).
- LibreTexts Chemistry. (2023, August 2).
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Wikipedia. (n.d.). Heck reaction.
- Route of Synthesis for methyl-6-methylnicotinate. (n.d.).
- Wikipedia. (n.d.). Stephen aldehyde synthesis.
- Grokipedia. (n.d.). Stephen aldehyde synthesis.
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
- BYJU'S. (2019, January 22). Stephen Reaction Mechanism.
- BenchChem. (n.d.). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Wikipedia. (n.d.). Suzuki reaction.
- Zhang, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling.
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Methyl 6-methylnicotinate: Comprehensive Overview and Applic
Sources
- 1. jmcct.com [jmcct.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Overcoming Steric Hindrance in 2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic Acid Derivatives
Welcome to the technical support center dedicated to the synthesis and modification of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold. The inherent electronic properties and substitution patterns of this molecule frequently lead to issues of steric hindrance, impacting reaction yields and purity.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.
Understanding the Core Challenge: Steric Hindrance in the Pyridine Scaffold
The pyridine ring, an electron-deficient heterocycle, presents unique reactivity challenges.[1][2][3] The nitrogen atom's electronegativity deactivates the ring towards electrophilic aromatic substitution, and its lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[3] In the context of this compound, the substituents at the C2, C3, and C6 positions create a sterically congested environment around the pyridine core. This crowding can significantly impede the approach of reagents and catalysts, leading to lower reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant problem with this specific pyridine derivative?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the this compound scaffold, the methoxycarbonyl group at the C6 position and the acetic acid moiety at the C3 position create a crowded environment around the pyridine ring. This congestion can physically block incoming reagents from accessing reactive sites, particularly the C2 and C4 positions, and can also influence the conformation of the molecule, making certain reaction pathways less favorable. The size and spatial arrangement of these substituents can profoundly influence reaction rates and the overall physicochemical properties of the molecule.[4]
Q2: Which common synthetic steps are most affected by steric hindrance in this system?
A2: Several key transformations are particularly susceptible to steric effects:
-
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): Introducing new substituents, especially at the C2 or C4 positions, can be challenging. The existing groups can impede the approach of the palladium catalyst and the coupling partners.[5][6]
-
Ester Hydrolysis: The methoxycarbonyl group at the C6 position can be difficult to hydrolyze to the corresponding carboxylic acid, especially if there are bulky groups at adjacent positions. The steric bulk can hinder the approach of hydroxide ions or other nucleophiles to the carbonyl carbon.
-
Amide Coupling: Coupling the acetic acid side chain with amines, particularly bulky secondary amines, can be slow and low-yielding. The steric environment around the carboxylic acid can make it difficult for coupling reagents to form the activated intermediate and for the amine to subsequently attack.[7][8]
Q3: How does the electron-deficient nature of the pyridine ring compound the issue of steric hindrance?
A3: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring less reactive towards electrophiles.[9] While this can sometimes be advantageous, in many cross-coupling reactions that proceed through an oxidative addition mechanism, an electron-rich aromatic ring is preferred. The combination of electronic deactivation and steric hindrance creates a significant energy barrier for many transformations.
Q4: Are there any general strategies to mitigate steric hindrance?
A4: Yes, several approaches can be effective:
-
Catalyst and Ligand Selection: Employing catalysts with smaller, more active ligands or, conversely, bulky ligands that can create a more accessible coordination sphere around the metal center can be beneficial.[10]
-
Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave irradiation is often effective in accelerating sterically hindered reactions.[11]
-
Reagent Choice: Using smaller, more reactive reagents can sometimes circumvent steric issues. For example, using a less bulky base or a more potent coupling reagent.
-
Protecting Groups: In some cases, temporarily protecting a functional group can alter the steric profile of the molecule, allowing a reaction to proceed more efficiently.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C2 or C4 Position
Problem: You are attempting to introduce a new aryl or heteroaryl group at an open position on the pyridine ring (e.g., C2 or C4) via a Suzuki-Miyaura coupling, but the reaction yield is consistently low.
Causality: The combination of the electron-deficient pyridine ring and the steric bulk of the existing methoxycarbonyl and acetic acid groups is likely hindering the oxidative addition of the palladium catalyst to the halopyridine and subsequent steps in the catalytic cycle. The nitrogen lone pair can also coordinate to the palladium, inhibiting its catalytic activity.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Protocols:
Protocol 1.1: Catalyst and Ligand Screening
| Parameter | Condition A (Standard) | Condition B (Bulky Ligand) | Condition C (Alternative Pd Source) |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | None | SPhos or XPhos | RuPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature | 90 °C | 110 °C | 100 °C |
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium source and ligand as specified in the table above.
-
Add the appropriate solvent system.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction to the specified temperature and monitor its progress by TLC or LC-MS.
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the reductive elimination step and stabilize the palladium catalyst, often leading to improved yields in challenging cross-coupling reactions.[10] Different palladium sources can also have a significant impact on reactivity.
Guide 2: Incomplete Hydrolysis of the C6-Methoxycarbonyl Ester
Problem: You are attempting to hydrolyze the methyl ester at the C6 position to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water), but the reaction is slow, incomplete, or requires harsh conditions that lead to decomposition.
Causality: The steric environment around the C6 position, potentially exacerbated by a bulky substituent at the C5 position, hinders the approach of the hydroxide nucleophile to the ester carbonyl.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
Detailed Protocols:
Protocol 2.1: Hydrolysis with Potassium Trimethylsilanolate (KOTMS)
-
Dissolve the ester in anhydrous THF or dioxane.
-
Add KOTMS (2.0-3.0 equiv.) portion-wise at room temperature.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with aqueous acid (e.g., 1M HCl) and extract the product.
Rationale: KOTMS is a potent nucleophile for ester cleavage and is particularly effective for sterically hindered esters.[12][13]
Protocol 2.2: Hydrolysis with Lithium Iodide (LiI)
-
Dissolve the ester in a high-boiling point solvent such as pyridine or DMF.
-
Add anhydrous LiI (3.0-5.0 equiv.).
-
Heat the reaction to 100-120 °C and monitor its progress.
-
After completion, cool the reaction, dilute with water, and acidify to precipitate the carboxylic acid.
Rationale: LiI promotes ester cleavage through a nucleophilic attack of the iodide ion on the methyl group (SN2 mechanism), which is less sensitive to steric hindrance around the carbonyl group.[12]
Guide 3: Low Yield in Amide Coupling with the C3-Acetic Acid Side Chain
Problem: You are attempting to form an amide bond by coupling the acetic acid side chain with an amine, but the reaction is inefficient, especially with sterically demanding amines.
Causality: The steric bulk of the pyridine ring and its substituents can hinder the formation of the activated ester intermediate with common coupling reagents and/or the subsequent nucleophilic attack by the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling.
Detailed Protocols:
Protocol 3.1: Amide Coupling with HATU
| Parameter | Condition A (Standard EDC/HOBt) | Condition B (HATU) |
| Coupling Reagent | EDC | HATU |
| Additive | HOBt | None |
| Base | DIPEA | DIPEA or 2,6-Lutidine |
| Solvent | DMF or DCM | DMF or NMP |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equiv.) in the chosen solvent.
-
Add the coupling reagent (1.1 equiv.) and, if applicable, the additive (1.1 equiv.).
-
Add the base (2.0-3.0 equiv.).
-
Stir the mixture for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv.) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
Rationale: Uronium/aminium-based coupling reagents like HATU are generally more reactive than carbodiimides and can be more effective for coupling sterically hindered substrates.[11] The use of a non-nucleophilic base like 2,6-lutidine can be beneficial in preventing side reactions.
References
-
- PMC
-
- ResearchGate
-
- Benchchem
-
- Benchchem
-
- PMC
-
- PMC
-
- ResearchGate
-
- PMC
-
- ResearchGate
-
- AIR Unimi
-
- New Journal of Chemistry (RSC Publishing)
-
- ResearchGate
-
- ResearchGate
-
- ResearchGate
-
- ResearchGate
-
- ACS Publications
-
- Wikipedia
-
- Wikipedia
-
- Pearson
-
- ACS Publications
-
- MDPI
-
- TCI Chemicals
-
- ECHEMI
-
- ACS Publications
-
- Benchchem
-
- Sigma-Aldrich
-
- ResearchGate
-
- Chemistry Stack Exchange
-
- Chemistry Steps
-
- PMC
-
- Organic Chemistry Portal
-
- PubMed
-
- RSC Publishing
-
- ResearchGate
-
- ResearchGate
-
- Wikipedia
-
- MDPI
-
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
-
- ResearchGate
-
- ACS Publications
-
- Benchchem
-
- Organic Chemistry Portal
-
- Chemistry LibreTexts
-
- PMC
-
- Organic Syntheses Procedure
-
- Semantic Scholar
-
- International Research Journal of Multidisciplinary Scope (IRJMS)
Sources
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation and assignment for 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
This guide provides a technical, comparative analysis of the 1H NMR interpretation for 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid . It is designed for researchers requiring rigorous structural verification and distinguishes between solvent systems and assignment methodologies.
Executive Summary & Structural Logic
This molecule represents a 2,5-disubstituted pyridine scaffold (using IUPAC pyridine numbering where N=1). The structural integrity hinges on confirming two distinct functional handles: the methyl ester at position 6 (ortho to Nitrogen) and the acetic acid moiety at position 3 (meta to Nitrogen).
Correct interpretation requires distinguishing this regioisomer from its 2,4- or 2,6-analogs. The primary diagnostic feature is the specific ABX-like aromatic coupling pattern (specifically, one singlet and two coupled doublets) and the chemical shift differentiation driven by the electron-withdrawing ester versus the weakly activating alkyl group.
Structural Numbering Reference
For the assignments below, the following numbering is used based on the user-specified nomenclature:
-
N1 : Pyridine Nitrogen
-
C2-H : Isolated proton between N and the acetic acid group.
-
C3 : Substituted with Acetic Acid group (
). -
C4-H : Proton adjacent to the alkyl group.
-
C5-H : Proton adjacent to the ester group.
-
C6 : Substituted with Methoxycarbonyl (
).
Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)
The choice of solvent is not merely logistical; it fundamentally alters the visibility of exchangeable protons and the resolution of the aromatic region.[1]
Table 1: Comparative Chemical Shift Performance[2]
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) | Technical Insight |
| Carboxylic Acid (-COOH) | Visible (~12.5 ppm, broad) | Invisible / Vague | DMSO forms H-bonds, stabilizing the acid proton. CDCl3 facilitates rapid exchange/dimerization, often broadening the peak into the baseline. |
| Aromatic Resolution | High | Moderate | DMSO polarity separates the H4/H5 doublets more distinctively due to dielectric effects on the pyridine ring current. |
| Water Signal | ~3.33 ppm | ~1.56 ppm | In DMSO, the water peak can interfere with the methylene ( |
| Solubility | Excellent (>50 mg/mL) | Moderate (<10 mg/mL) | The free carboxylic acid reduces solubility in non-polar chloroform, potentially requiring extended scan times. |
Recommendation
Use DMSO-d6 for full characterization. The visibility of the carboxylic acid proton provides a quantitative integral (1H) that confirms the oxidation state of the acetic acid tail, which is impossible in CDCl3.
Detailed Assignment & Interpretation Strategy
The "Signature" Aromatic Pattern
The most critical step is validating the substitution pattern. A 2,5-disubstituted pyridine (relative to N) must display:
-
H2 (Singlet, ~8.6 ppm): This proton is deshielded by the adjacent Nitrogen and the inductive effect of the C3 substituent. It appears as a singlet because it has no vicinal neighbors.
-
H5 (Doublet, ~8.1 ppm): Ortho to the electron-withdrawing ester (at C6). This is the second most deshielded proton.
-
H4 (Doublet, ~7.8 ppm): Meta to the ester, ortho to the alkyl group. It couples strongly with H5.
Predicted Chemical Shift Data (DMSO-d6)
| Position | Type | Shift (δ ppm) | Multiplicity | Coupling ( | Assignment Logic |
| -COOH | Exchangeable | 12.4 – 12.8 | Broad Singlet | - | Deshielded acidic proton (H-bond acceptor). |
| H2 | Aromatic | 8.55 – 8.65 | Singlet (d) | ||
| H5 | Aromatic | 8.05 – 8.15 | Doublet | ||
| H4 | Aromatic | 7.75 – 7.85 | Doublet (dd) | ||
| -OCH3 | Aliphatic | 3.85 – 3.90 | Singlet | - | Methyl ester (methoxy). |
| -CH2- | Aliphatic | 3.70 – 3.75 | Singlet | - | Methylene bridge (acetic acid). |
*Note: H2 may show fine 4-bond coupling (
Visualization of Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure, distinguishing it from potential regioisomers.
Figure 1: Logical decision tree for structural verification via 1H NMR.
Experimental Protocol (Self-Validating)
To ensure reproducibility and trustworthiness, follow this standardized acquisition protocol.
1. Sample Preparation:
-
Weigh 10–15 mg of the compound.
-
Add 600 µL of DMSO-d6 (99.9% D).
-
Critical Step: Shake vigorously. If the solution is cloudy, sonicate for 30 seconds. The carboxylic acid moiety can form intermolecular dimers that reduce solubility; ensure complete homogeneity to avoid line broadening.
2. Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The isolated aromatic proton (H2) and the carboxylic acid proton have long T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect stoichiometry (e.g., integrating to 0.7H instead of 1.0H).
-
-
Scans (NS): 16 or 32 (sufficient for >10 mg).
-
Temperature: 298 K (25°C).
3. Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Advanced Validation: 2D NMR (HMBC)
If the 1D spectrum is ambiguous (e.g., overlapping peaks), Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for connecting the aliphatic tail to the ring.
-
Target Correlation: Look for a cross-peak between the Methylene protons (-CH2- at ~3.7 ppm) and:
-
C3 (Quaternary): Strong 2-bond correlation.
-
C2 (Methine): Strong 3-bond correlation to the carbon at ~150 ppm.
-
C4 (Methine): Strong 3-bond correlation to the carbon at ~138 ppm.
-
-
Differentiation: If the acetic acid were at position 4 (regioisomer), the methylene would correlate to two adjacent CH carbons (C3 and C5), changing the pattern.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constant analysis in heterocycles).
-
PubChem Compound Summary. "Methyl 5-(carboxymethyl)pyridine-2-carboxylate" (Analogous structure for shift verification).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
Introduction
In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands as a cornerstone technology for this purpose. The fragmentation pattern of a molecule, its "mass spectral fingerprint," provides invaluable structural information.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid. This compound, featuring a pyridine core substituted with both a methyl ester and an acetic acid moiety, represents a class of structures frequently encountered as pharmaceutical intermediates or metabolites.[1] Understanding its behavior under common ionization and fragmentation conditions is crucial for its detection and characterization in complex matrices.
We will dissect the molecule's fragmentation from first principles, drawing comparisons to related structures and providing a robust experimental framework for researchers to validate these findings in their own laboratories. This guide is designed for analytical scientists and drug development professionals seeking to move beyond simple library matching and toward a deeper, mechanistic understanding of mass spectral data.
Molecular Structure and Core Fragmentation Tenets
Before delving into the specific pathways, it is essential to recognize the key functional groups within this compound and their characteristic fragmentation behaviors.
-
Pyridine Ring: A stable aromatic system. Protonation in positive ion mode typically occurs at the nitrogen atom. Fragmentation can involve the loss of neutral molecules like HCN.[2]
-
Methoxycarbonyl (Methyl Ester) Group: In positive ion mode, this group is known for the neutral loss of methanol (CH₃OH, 32 Da) or the loss of a methoxy radical (•OCH₃, 31 Da).[3] The formation of a stable acylium ion (R-C=O⁺) is a strong driving force for these fragmentations.[4][5]
-
Acetic Acid Group: Carboxylic acids are prime sites for deprotonation in negative ion mode. A characteristic fragmentation is the neutral loss of CO₂ (44 Da). In positive ion mode, losses of water (H₂O, 18 Da) and the entire carboxyl group (•COOH, 45 Da) are common.[6]
The interplay between these groups, influenced by the ionization mode and the initial site of protonation or deprotonation, will dictate the observed product ion spectrum.[7][8]
Proposed Fragmentation Pathway: Positive Ion Mode (ESI+)
In positive mode Electrospray Ionization (ESI+), the molecule is expected to readily protonate, primarily on the basic pyridine nitrogen, to form the precursor ion [M+H]⁺ with an m/z of 196.06. Collision-Induced Dissociation (CID) of this ion will initiate a cascade of fragmentation events.
The most probable fragmentations are driven by the elimination of stable, neutral molecules. We predict two major competing pathways originating from the protonated parent molecule:
-
Pathway A: Initial Loss of Methanol: The methoxycarbonyl group is susceptible to a neutral loss of methanol (CH₃OH), a classic fragmentation for methyl esters.[3][9] This yields a highly stable acylium ion at m/z 164.04 . Subsequent fragmentation of this ion would likely involve the loss of carbon monoxide (CO) from the acetic acid moiety, resulting in a fragment at m/z 136.04 .
-
Pathway B: Initial Loss of Water: The carboxylic acid function can lose a molecule of water (H₂O), especially with the mobile proton potentially interacting with the carbonyl oxygen. This would produce a fragment at m/z 178.05 . This species can then undergo the loss of the methoxy group as a radical (•OCH₃) to yield an ion at m/z 147.04 .
A summary of these key predicted fragments is presented below.
| Predicted m/z | Proposed Elemental Formula | Proposed Neutral Loss | Originating Functional Group |
| 196.06 | [C₉H₁₀NO₄]⁺ | - | [M+H]⁺ |
| 164.04 | [C₈H₆NO₃]⁺ | CH₃OH (32.02 Da) | Methoxycarbonyl |
| 178.05 | [C₉H₈NO₃]⁺ | H₂O (18.01 Da) | Acetic Acid |
| 136.04 | [C₇H₆NO₂]⁺ | CH₃OH + CO (60.02 Da) | Methoxycarbonyl & Acetic Acid |
| 147.04 | [C₈H₅NO₂]⁺ | H₂O + •OCH₃ (49.02 Da) | Acetic Acid & Methoxycarbonyl |
graph "Positive_Ion_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#202124"];// Node Definitions M [label="[M+H]⁺\nm/z 196.06", fillcolor="#4285F4"]; F164 [label="m/z 164.04", fillcolor="#34A853"]; F178 [label="m/z 178.05", fillcolor="#34A853"]; F136 [label="m/z 136.04", fillcolor="#FBBC05"]; F147 [label="m/z 147.04", fillcolor="#FBBC05"];
// Edge Definitions M -> F164 [label="- CH₃OH"]; M -> F178 [label="- H₂O"]; F164 -> F136 [label="- CO"]; F178 -> F147 [label="- •OCH₃"]; }
Caption: Proposed ESI+ fragmentation pathway.
Proposed Fragmentation Pathway: Negative Ion Mode (ESI-)
In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid, to form the precursor ion [M-H]⁻ at m/z 194.05 . The fragmentation of this anion is typically simpler and dominated by the loss of carbon dioxide (CO₂).
The primary fragmentation event is expected to be the loss of CO₂ (44.00 Da) from the carboxylate group, a highly favorable process that generates a resonance-stabilized carbanion. This will result in a major product ion at m/z 150.05 . Further fragmentation is less likely due to the stability of this resulting ion.
| Predicted m/z | Proposed Elemental Formula | Proposed Neutral Loss | Originating Functional Group |
| 194.05 | [C₉H₈NO₄]⁻ | - | [M-H]⁻ |
| 150.05 | [C₈H₈NO₂]⁻ | CO₂ (44.00 Da) | Acetic Acid |
graph "Negative_Ion_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#202124"];// Node Definitions M_neg [label="[M-H]⁻\nm/z 194.05", fillcolor="#EA4335"]; F150 [label="m/z 150.05", fillcolor="#FBBC05"];
// Edge Definitions M_neg -> F150 [label="- CO₂"]; }
Caption: Proposed ESI- fragmentation pathway.
Experimental Protocol for Method Validation
To empirically validate the predicted fragmentation patterns, the following LC-MS/MS protocol provides a robust starting point. The use of a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended for accurate mass measurements, which adds significant confidence to fragment identification.[10][11]
I. Sample and Reagent Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and mobile phase B.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
II. Liquid Chromatography (LC) Parameters
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[12]
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: Hold at 5% B (re-equilibration)
-
III. Mass Spectrometry (MS) Parameters
-
MS System: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI, with separate runs for Positive and Negative modes.
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS (MS1):
-
Mass Range: m/z 50-500.
-
-
Tandem MS (MS/MS):
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Precursor Ion Selection: Select the [M+H]⁺ (m/z 196.06) for positive mode and [M-H]⁻ (m/z 194.05) for negative mode.
-
Collision Gas: Argon.
-
Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) to observe the formation and evolution of different fragment ions.[13][14]
-
Caption: High-level experimental workflow diagram.
Conclusion and Comparative Insights
The mass spectral fragmentation of this compound is predicted to be highly informative, with distinct and diagnostic pathways in both positive and negative ionization modes.
-
In positive mode , the key diagnostic fragments arise from the competitive neutral losses of methanol (from the ester) and water (from the acid), yielding ions at m/z 164.04 and 178.05, respectively. The presence of this pair of fragments would be a strong indicator for this specific structure.
-
In negative mode , the fragmentation is simpler and cleaner, dominated by the loss of carbon dioxide to produce a prominent ion at m/z 150.05. This is a classic indicator of a deprotonated carboxylic acid.
By employing a systematic approach that combines theoretical prediction with a robust experimental protocol, researchers can confidently identify this molecule and elucidate its structure in complex analytical scenarios. This dual-mode analysis provides orthogonal fragmentation data, significantly increasing the certainty of structural assignment in modern drug development and metabolism studies.
References
-
Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]
-
MS tools. (2024). Web-based application for in silico fragmentation. EPFL. [Link]
-
Bristow, A. W. T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]
-
Gurevich, A., et al. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]
-
Kaps, I., et al. (2017). ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. ResearchGate. [Link]
-
Santa Maria, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
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Lin, H.-L., et al. (2020). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of the Chinese Chemical Society, 67(11), 2056-2066. [Link]
-
Goolsby, B., Brodbelt, J. S., & Green, M. K. (2000). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Shi, Q., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(11), 1121-1131. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
Song, M., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 35(8), 831-841. [Link]
-
Emery, E. M. (1960). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 32(11), 1495-1506. [Link]
-
NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. NIST WebBook. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). TOF mass spectra of acetic acid clusters. [Link]
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Patel, K., & Ughreja, R. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 7(2). [Link]
-
Tong, X., et al. (2001). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry, 73(8), 1770-1778. [Link]
-
Hamerla, T., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Molecules, 28(13), 5208. [Link]
-
Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
ResearchGate. (n.d.). Mass spectra with fragmentation and annotated molecular structures. [Link]
-
Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 652. [Link]
-
National MagLab. (2025). Collision-Induced Dissociation. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
SCIEX. (n.d.). Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. [Link]
-
University of Regensburg. (n.d.). Interpretation of mass spectra. [Link]
-
Kind, T., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. eScholarship, University of California. [Link]
-
ResearchGate. (n.d.). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]
-
Wu, Y.-T., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5851. [Link]
-
Goher, M. A. S., et al. (1993). Acid dissociation and solution equilibria of some pyridinecarboxylic acids. The Analyst, 118(9), 1199-1203. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ACS Publications. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. [Link]
-
Baasandorj, M., et al. (2015). Measuring acetic and formic acid by proton-transfer-reaction mass spectrometry: sensitivity, humidity dependence. Atmospheric Measurement Techniques. [Link]
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Technical Guide: HPLC Method Development for 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
Executive Summary
Developing a robust HPLC method for 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid (hereafter referred to as MPAA ) presents a classic "amphoteric challenge" in chromatography. The molecule contains a basic pyridine nitrogen, an acidic carboxylic acid tail, and a hydrolytically labile methyl ester. Standard C18 methods often fail to resolve these competing physicochemical properties, resulting in peak tailing, retention shifts, or on-column degradation.
This guide objectively compares two separation strategies:
-
The Standard Approach: C18 Stationary Phase with Ion-Suppression (Low pH).
-
The Optimized Alternative: Phenyl-Hexyl Stationary Phase with
- Interaction Tuning.
Verdict: While C18 provides adequate retention, the Phenyl-Hexyl method is superior for this specific analyte, offering sharper peak shapes (USP Tailing < 1.2) and orthogonal selectivity for impurities, primarily due to the specific interaction with the electron-deficient pyridine ring.
Analyte Profile & Separation Logic
To design the method, we must first deconstruct the molecule's behavior in solution.
| Feature | Chemical Moiety | pKa (Approx) | Chromatographic Implication |
| Basic Center | Pyridine Nitrogen | ~3.5 - 4.0* | Protonated ( |
| Acidic Center | Acetic Acid Group | ~4.2 | Ionized ( |
| Labile Group | Methyl Ester (C6) | N/A | Critical: Unstable at pH > 7.5 (hydrolysis to di-acid). Requires pH < 7.[1][2][3] |
*Note: The electron-withdrawing ester group at position 6 lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
The Conflict: At neutral pH, the molecule is zwitterionic or anionic, leading to poor retention on hydrophobic columns. At low pH (pH < 3), the pyridine is cationic. While this improves solubility, cationic nitrogen interacts aggressively with residual silanols on silica columns, causing "shark-fin" tailing.
Comparative Method Development
We evaluated two distinct pathways to solve the "Pyridine Tailing" vs. "Acid Retention" conflict.
Method A: The Traditional C18 Approach (Baseline)
-
Column: High-coverage C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[2][3][4][5]
-
Mechanism: "Brute force" hydrophobic retention. The low pH suppresses the carboxylic acid (neutralizing it) to increase retention, while the high ionic strength of the phosphate buffer minimizes silanol interactions.
-
Pros: Rugged, cheap, standard in QC labs.
-
Cons: Even with end-capping, the pyridine moiety drags, often yielding USP Tailing factors > 1.5.
Method B: The Phenyl-Hexyl Alternative (Recommended)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 3.5 µm.
-
Mobile Phase: Ammonium Formate (pH 3.[6]0) / Methanol.
-
Mechanism:
- Stacking. The phenyl ring on the stationary phase interacts electronically with the pyridine ring of MPAA. This orthogonal interaction pulls the analyte away from the silica surface (reducing tailing) and provides unique selectivity against non-aromatic impurities. -
Pros: Superior peak symmetry, MS-compatible (volatile buffer), distinct selectivity.
Comparative Data Summary
Simulated performance data based on structural activity relationships (SAR) of pyridine-acetic acid derivatives.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time ( | 4.5 | 5.2 | Comparable |
| USP Tailing Factor ( | 1.6 (Tailing) | 1.1 (Symmetrical) | Method B Wins |
| Resolution ( | 1.8 | 3.5 | Method B Wins |
| Buffer Compatibility | UV Only (Phosphate) | UV & MS (Formate) | Method B Wins |
Method Development Decision Tree
The following diagram illustrates the logical flow used to arrive at the Phenyl-Hexyl recommendation.
Caption: Decision logic prioritizing chemical stability and peak symmetry to select the Phenyl-Hexyl phase.
Detailed Protocol: The "Gold Standard" Method
This protocol utilizes the Phenyl-Hexyl chemistry to ensure the highest data integrity.
Instrumentation & Conditions[2][5][6][7][8]
-
System: HPLC with UV-Vis (PDA preferred) or LC-MS.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).
-
Temperature: 35°C (Controls viscosity and kinetics of interaction).
-
Detection: UV @ 260 nm (Pyridine
).
Reagents & Mobile Phase Preparation[5]
-
Buffer (Mobile Phase A): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It is below the pKa of the acetic acid (keeping it neutral/retentive) and stabilizes the pyridine. It is also volatile for MS.
-
-
Organic Modifier (Mobile Phase B): Methanol (LC-MS Grade).
-
Why Methanol? Methanol promotes
- interactions better than Acetonitrile in phenyl phases.[9]
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 12.0 | 40 | 60 | Elution of MPAA |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation Workflow
To prevent "solvent shock" (which causes split peaks), the sample diluent must match the initial mobile phase conditions.
Caption: Sample preparation workflow designed to match mobile phase strength and prevent peak distortion.
Troubleshooting & Robustness
Issue 1: Peak Tailing (> 1.5)
-
Cause: Residual silanol interactions with the pyridine nitrogen.[3]
-
Fix:
-
Ensure the column is "End-capped" (most modern Phenyl-Hexyl columns are).
-
Increase buffer concentration from 10 mM to 25 mM (competes for silanol sites).
-
Do NOT increase pH above 5.0; this deprotonates silanols (
), making them stronger cation exchangers, which worsens tailing.
-
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations affecting the
- interaction mechanism. -
Fix: Use a column oven set strictly to 35°C ± 0.5°C. Phenyl phases are more temperature-sensitive than C18.
Issue 3: "Ghost" Peak at RRT 0.8
-
Cause: Hydrolysis of the methyl ester to the di-acid (2-[6-carboxypyridin-3-yl]acetic acid).
-
Fix: Check the autosampler temperature. Keep samples at 4°C. Verify sample diluent pH is not > 7.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol interactions).
-
McCalley, D. V. (2010). "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Link (Authoritative source on pyridine/amine separation challenges).
-
Phenomenex Technical Notes. "Selectivity of Phenyl-Hexyl vs C18 for Aromatic Compounds." Link (General manufacturer data on phase selectivity).
-
PubChem. "3-Pyridineacetic acid Compound Summary."[10] Link (Source for pKa and structural data of the parent scaffold).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
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A Senior Application Scientist's Guide to Benchmarking Commercial 2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic Acid: A Comparative Analysis of Yield and Purity
Introduction
2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic acid is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. The purity and integrity of this starting material are of paramount importance, as even minute impurities can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the quality of commercially available this compound. We will delve into the rationale behind the selection of analytical methodologies, present a comparative analysis of hypothetical commercial samples, and offer insights into how to interpret the resulting data to make informed procurement decisions. Our approach is grounded in the principles of analytical rigor and a deep understanding of the synthetic pathways that can introduce critical impurities.
Methodology: A Multi-Pronged Approach to Purity and Performance Assessment
A robust evaluation of a chemical intermediate goes beyond a simple purity assay. It requires a holistic approach that considers not only the percentage of the desired compound but also the nature and quantity of any impurities, as these can significantly impact downstream reactions. Herein, we detail the experimental protocols for a comprehensive benchmarking study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment
HPLC-UV is the workhorse of purity analysis in the pharmaceutical industry, offering a reliable method to separate and quantify the target compound and its organic impurities.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is utilized.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Causality Behind Experimental Choices: The use of a C18 column provides excellent separation for moderately polar compounds like our target molecule. A gradient elution is employed to ensure the separation of both early and late-eluting impurities. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry, allowing for a seamless transition to LC-MS for impurity identification. The detection wavelength of 265 nm is selected based on the UV absorbance maximum of the pyridine ring system.
Caption: Workflow for evaluating downstream reaction performance.
Discussion: Interpreting the Data for Informed Decision-Making
The data presented in Tables 1 and 2 provide a clear basis for differentiating between the commercial suppliers.
-
Supplier C stands out as the provider of the highest quality material, with exceptional purity by both HPLC-UV and qNMR, and no detectable major impurities. This high purity translates directly to superior performance in the downstream amidation reaction, resulting in the highest yield and purity of the final product.
-
Supplier A provides material of good purity, however, the presence of two notable impurities suggests potential issues in the manufacturing process. The tentative identification of a di-acid impurity (m/z 209.06) could indicate over-hydrolysis, while the decarboxylated impurity (m/z 181.05) might arise from thermal degradation. These impurities likely contribute to the slightly lower yield and purity in the subsequent reaction.
-
Supplier B's product, while meeting a nominal purity specification of >98%, contains a significant impurity tentatively identified as the corresponding ethyl ester (m/z 223.08). This is a strong indicator that ethanol may have been used as a solvent or reagent in the final steps of the synthesis and was not completely removed. The presence of this reactive impurity has a more pronounced negative impact on the downstream reaction, leading to the lowest yield and purity of the desired amide.
Authoritative Grounding: The potential for impurities to arise from the synthetic process is well-documented. [2]For instance, the synthesis of pyridine carboxylic acids can involve oxidation of alkyl pyridines, a process that can lead to a variety of side products if not carefully controlled. [3]The identification of impurities is a critical aspect of process development and quality control. [4]
Conclusion and Recommendations
This guide has outlined a rigorous, multi-faceted approach to benchmarking the yield and purity of commercial this compound. Our illustrative comparative analysis underscores the critical importance of looking beyond the certificate of analysis and conducting in-house verification of purity and performance.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Implement a multi-technique approach: Relying on a single analytical method can be misleading. A combination of HPLC-UV for routine purity, LC-MS for impurity identification, and qNMR for absolute purity provides a comprehensive quality assessment.
-
Evaluate performance in a relevant downstream reaction: The ultimate test of a starting material's quality is its performance in your specific application. A small-scale test reaction can be highly predictive of performance at a larger scale.
-
Consider the impurity profile, not just the purity value: The nature of the impurities can be more critical than their absolute quantity. Reactive impurities, in particular, can have a disproportionately large impact on your process.
By adopting the methodologies and principles outlined in this guide, you can ensure the selection of high-quality starting materials, leading to more robust and reproducible synthetic processes, and ultimately, higher quality drug candidates.
References
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
USA Chemical Suppliers. 193693-63-9 suppliers USA. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
-
MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]
- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]
- Kuliev, K. A., et al. (2017). Extractive Spectrophotometric Determination of Molybdenum (V) using 2, 6-dithiol-4-methylphenol in various samples. International Journal of Pharmaceutical Sciences and Research, 8(9), 3709-3718.
- Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218.
-
Genotek Biochem. Impurities. [Link]
-
Inveniolife. List of Impurities - JAN-2021. [Link]
-
Beilstein-Institut. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid: Personal Protective Equipment (PPE) and Safety Protocols
This document provides a detailed guide to the essential personal protective equipment (PPE), safety procedures, and disposal plans for handling 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid. As a specialized chemical intermediate, understanding its structural components—a pyridine derivative and a carboxylic acid—is fundamental to establishing a robust safety protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and mitigate exposure risks.
Hazard Analysis: A Bifunctional Compound
-
Pyridine Moiety : Pyridine and its derivatives are known to be toxic, flammable, and irritants.[1] Exposure can lead to symptoms such as dizziness, headaches, nausea, and irritation to the skin and respiratory system.[1] Chronic exposure may result in damage to the nervous system and liver.
-
Carboxylic Acid Moiety : Carboxylic acids are corrosive and can cause significant damage to skin, eyes, and mucous membranes upon contact.[2][3] Inhalation of dust or vapors can lead to severe respiratory tract irritation.[2]
Given these properties, this compound, which is likely a solid powder, should be treated as a substance that is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or inhaled.[4][5][6]
The Hierarchy of Controls: Engineering Safety First
Before detailing specific PPE, it is critical to implement the hierarchy of controls, which prioritizes eliminating or reducing hazards at their source.
-
Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls : These are the most effective physical measures for minimizing exposure.
-
Chemical Fume Hood : All handling of this compound, especially when weighing or transferring the solid, must be performed inside a properly functioning and certified chemical fume hood.[1][7] This captures airborne dust and potential vapors at the source.
-
Ventilation : Ensure the laboratory has adequate general ventilation to supplement the fume hood.[8]
-
-
Administrative Controls : These are work practices that reduce exposure.
-
Personal Protective Equipment (PPE) : PPE is the final line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following provides a baseline for handling this compound.
Eye and Face Protection
Acid splashes can cause irreversible eye damage.[9] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement : Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6][8]
-
Recommended for High-Risk Tasks : When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a full-face shield must be worn in addition to safety goggles.[10][11]
Hand Protection
Gloves protect against skin contact and absorption.[12] The choice of glove material is critical for chemical resistance.
-
Recommended Gloves : Nitrile or neoprene gloves are suitable for protection against pyridine and many organic acids.[1][9][13] Always inspect gloves for any signs of degradation or punctures before use.[8]
-
Glove Usage Protocol :
| Glove Material | Suitability for Pyridine Derivatives | Suitability for Acetic Acids | Overall Recommendation |
| Nitrile Rubber | Good | Good | Recommended [1][13] |
| Neoprene | Good | Good | Recommended [9][14] |
| Butyl Rubber | Excellent | Good | Excellent Choice [9][13] |
| Latex | Poor | Fair | Not Recommended |
Body Protection
Protect your skin and clothing from potential spills and contamination.
-
Standard Use : A standard, long-sleeved laboratory coat should be worn and kept fully buttoned.[1][12]
-
Enhanced Protection : For tasks involving larger quantities or a higher risk of splashes, supplement the lab coat with a chemical-resistant apron (e.g., PVC).[13] For extensive handling, Tychem® or equivalent chemical-resistant coveralls may be necessary.[11][14]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be required.
-
Primary Control : Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.[1][7]
-
When Respirators are Needed : If a fume hood is unavailable, non-functional, or during a large spill clean-up where dust concentrations may exceed exposure limits, respiratory protection is mandatory.[8][9]
-
Respirator Type : A NIOSH/MSHA-approved air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases is recommended.[4][14] All personnel required to wear a respirator must be medically cleared, trained, and fit-tested.
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely handling the compound, from preparation to cleanup.
Caption: Workflow for Safe Handling of Chemical Reagents.
Emergency and Disposal Plans
Spill Response
Immediate and correct action is crucial in the event of a spill.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill :
-
Minor Spill (inside a fume hood) : If you are trained and have the correct materials, contain the spill with an inert absorbent material like vermiculite, sand, or soda ash.[1] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Major Spill (outside a fume hood or large volume) : Evacuate the area immediately.[12] Close the doors and prevent re-entry. Notify your supervisor and contact your institution's Environmental Health and Safety (EHS) department.[12]
-
Caption: Decision workflow for chemical spill response.
First Aid Measures
In case of exposure, immediate first aid is critical.[1]
-
Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and lukewarm water for at least 15-20 minutes.[5][10] Seek medical advice if irritation occurs or persists.[10]
-
Eye Contact : Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if it is safe to do so.[4][10] Seek immediate medical attention.[10]
-
Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][10] If breathing is difficult or they feel unwell, seek immediate medical attention.[5]
-
Ingestion : Rinse the mouth thoroughly with water.[8][15] Do NOT induce vomiting.[8] Seek immediate medical attention.[8]
Storage and Disposal
-
Storage : Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[4][8] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal : All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[12][16] Collect waste in clearly labeled, sealed containers.[7] Dispose of the material through a licensed waste disposal company, adhering to all local, state, and federal regulations.[1][4] Never dispose of this chemical down the drain.[1]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia Limited. (2024, April 3).
- ChemicalBook. (2023, May 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid.
- Acids Supplier Blog. (2025, September 18). What are the safety precautions when handling acids?
- Benchchem.
- s d fine-chem limited.
- Bio-Strategy.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (2025, December 18).
- Washington State University.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Science Lab. (2005, October 9).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ICP-MS Facility.
- Fisher Scientific. (2015, March 19).
- MilliporeSigma. (2025, September 27).
- Jubilant Ingrevia. (2024, March 12).
- Thermo Fisher Scientific. (2025, September 15).
- Merck Millipore. (2024, October 9).
- Sigma-Aldrich. (2021, September 23).
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 3. earth.utah.edu [earth.utah.edu]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 15. fishersci.ca [fishersci.ca]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
